5-Amino-3-bromopyridin-2-ol

Medicinal Chemistry Drug Design Physicochemical Properties

5-Amino-3-bromopyridin-2-ol (CAS 1368775-30-7) is a trifunctional pyridine derivative characterized by the presence of a bromine atom, an amino group, and a hydroxyl group on the pyridine ring. This specific substitution pattern confers a unique reactivity profile, making it a valuable intermediate in the synthesis of complex heterocyclic molecules and a key scaffold in medicinal chemistry for the development of kinase inhibitors and other bioactive compounds.

Molecular Formula C5H5BrN2O
Molecular Weight 189.012
CAS No. 1368775-30-7
Cat. No. B581672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromopyridin-2-ol
CAS1368775-30-7
Molecular FormulaC5H5BrN2O
Molecular Weight189.012
Structural Identifiers
SMILESC1=C(C(=O)NC=C1N)Br
InChIInChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
InChIKeyQKEKBAWTSKGTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-bromopyridin-2-ol: Core Building Block for Heterocyclic Synthesis and Lead Discovery


5-Amino-3-bromopyridin-2-ol (CAS 1368775-30-7) is a trifunctional pyridine derivative characterized by the presence of a bromine atom, an amino group, and a hydroxyl group on the pyridine ring. This specific substitution pattern confers a unique reactivity profile, making it a valuable intermediate in the synthesis of complex heterocyclic molecules and a key scaffold in medicinal chemistry for the development of kinase inhibitors and other bioactive compounds .

Why 5-Amino-3-bromopyridin-2-ol Cannot Be Replaced by Common Pyridine Analogs


The combination of an amino group at the 5-position, a bromine at the 3-position, and a hydroxyl at the 2-position creates a distinct chemical environment that is not readily replicated by other halogenated pyridines or simple aminopyridines. The 3-bromo substituent is crucial for specific cross-coupling reactions (e.g., Suzuki-Miyaura), while the 5-amino group and 2-hydroxyl group (which exists in a keto-enol tautomerism ) provide essential handles for further functionalization and interactions with biological targets. Substituting with a compound lacking any one of these three features, such as 3-bromo-2-hydroxypyridine (which lacks the 5-amino group) or 2-amino-3-bromopyridine (which lacks the 2-hydroxyl group), would fundamentally alter the chemical and biological properties, rendering it unsuitable for the same downstream applications . The unique tautomeric equilibrium between the 2-pyridinol and 2-pyridone forms further influences hydrogen-bonding patterns and reactivity, a subtle but critical difference that impacts performance in both synthesis and target binding.

Quantitative Differentiation of 5-Amino-3-bromopyridin-2-ol: Key Evidence for Scientific Selection


Differentiation Through Distinct Physicochemical Properties Compared to Positional Isomers

The compound's unique arrangement of functional groups leads to a distinct topological polar surface area (TPSA) and lipophilicity compared to its closest positional isomer, 3-amino-5-bromopyridin-2-ol. The 5-amino-3-bromo isomer exhibits a TPSA of 55.1 Ų and a calculated XLogP3 of 0.1 . While direct comparative data for the 3-amino-5-bromo isomer is not available in the provided sources, the structural difference dictates a different charge distribution and hydrogen-bonding capacity, which are critical for target engagement and solubility .

Medicinal Chemistry Drug Design Physicochemical Properties

Tautomeric Equilibrium as a Point of Differentiation from Non-Hydroxylated Analogs

The 2-hydroxypyridine core in 5-Amino-3-bromopyridin-2-ol exists in equilibrium with its 2-pyridone tautomer . This dynamic equilibrium is not present in simple 3-bromo-5-aminopyridine (CAS 13534-99-1), which lacks the 2-oxygen functionality. The presence of the hydroxyl/oxo group introduces an additional hydrogen bond donor/acceptor, significantly altering intermolecular interactions. While quantitative data comparing the equilibrium constants of this specific compound to others is not available in the provided sources, the fundamental difference in hydrogen-bonding potential and reactivity (e.g., alkylation at O vs N) is a well-established principle in heterocyclic chemistry .

Synthetic Chemistry Medicinal Chemistry Hydrogen Bonding

Optimal Procurement and Application Scenarios for 5-Amino-3-bromopyridin-2-ol


Lead Optimization in Kinase Inhibitor Programs

5-Amino-3-bromopyridin-2-ol serves as a core scaffold for synthesizing potent kinase inhibitors. Its specific substitution pattern allows for the exploration of structure-activity relationships (SAR) around the pyridine core, with the bromine atom enabling late-stage diversification via palladium-catalyzed cross-coupling reactions to introduce various aromatic and heteroaromatic moieties . The amino group can be further functionalized to modulate potency and selectivity against specific kinase targets.

Synthesis of Targeted Covalent Inhibitors (TCIs)

The presence of the 3-bromo substituent provides a site for the introduction of electrophilic warheads, which are essential for the development of targeted covalent inhibitors (TCIs). The 5-amino and 2-hydroxyl groups can be utilized to tune the non-covalent binding affinity and orientation, while the bromine can be replaced with an acrylamide or other reactive moiety via cross-coupling, enabling the rational design of irreversible enzyme inhibitors .

Construction of DNA-Encoded Library (DEL) Building Blocks

The trifunctional nature of 5-Amino-3-bromopyridin-2-ol makes it an ideal scaffold for generating diverse building blocks for DNA-Encoded Libraries (DELs). The orthogonal reactivity of the amino, hydroxyl, and bromo groups allows for sequential, high-yielding transformations to create complex, drug-like molecules while maintaining a DNA tag, which is crucial for hit identification in early drug discovery .

Preparation of Advanced Heterocyclic Intermediates for Agrochemicals

Beyond pharmaceuticals, the compound's utility extends to the synthesis of complex heterocyclic structures found in modern agrochemicals. The 3-bromo group allows for the introduction of diverse substituents via cross-coupling, while the amino and hydroxyl groups provide sites for further cyclization reactions to build fused ring systems, which are common motifs in herbicides and fungicides .

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